Iofendylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Use as a Contrast Agent in Myelography

Scientific Field: Radiology and Neurology

Application Summary: Iofendylate is used as a contrast medium, primarily for the visualization of the brain and spinal cord.

Methods of Application: In this application, Iofendylate is administered into the subarachnoid space of the spinal cord, allowing for the visualization of the spinal cord and brain during radiographic procedures.

Results or Outcomes: The use of Iofendylate in myelography has been successful in locating spinal tumors.

Use in the Diagnosis of Cranial Polyneuropathy

Scientific Field: Neurology

Application Summary: A case report documented the development of cranial polyneuropathy in a patient following the administration of Iofendylate as a radiocontrast agent for myelography.

Methods of Application: In this case, Iofendylate was administered as a radiocontrast agent during myelography.

Results or Outcomes: The patient developed cranial polyneuropathy, a condition characterized by the simultaneous malfunction of many peripheral nerves throughout the body.

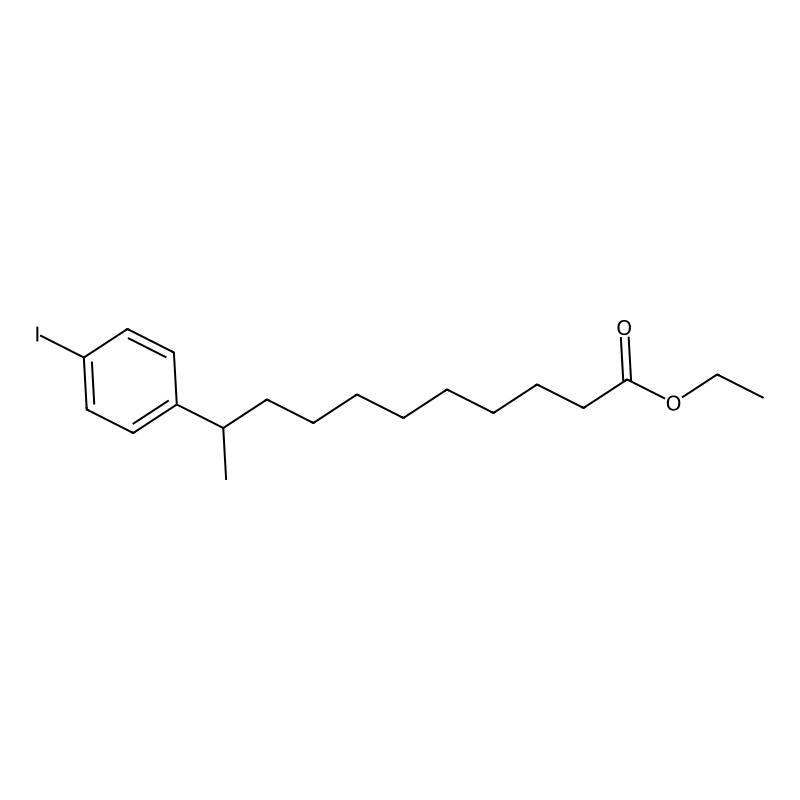

Iofendylate is a lipophilic compound with the molecular formula C₁₉H₂₉IO₂ and a molar mass of 416.343 g/mol. It was marketed under the trade names Pantopaque in North America and Myodil elsewhere. Iofendylate is classified as a myelographic oil-ester and was extensively used for spinal imaging procedures until the late 1970s when safer alternatives emerged .

The biological activity of iofendylate is primarily linked to its role as a contrast agent in imaging studies. While it enhances visibility in radiological procedures, its persistence in the body can lead to adverse effects. Notably, incomplete removal after myelography may result in arachnoiditis, a painful condition affecting the spinal cord membranes .

Iofendylate is synthesized through the reaction of iodinated phenolic compounds with fatty acids or their derivatives. This process typically involves the formation of an ester bond between the iodinated phenol and a fatty acid chain, resulting in the lipophilic properties that make it suitable for use in imaging .

Iofendylate was primarily used as a contrast medium for myelography, aiding in the visualization of spinal tumors and abnormalities. Its use has declined significantly due to the introduction of water-soluble agents that do not require manual removal from the body, such as metrizamide and advancements in magnetic resonance imaging technology .

Interaction studies involving iofendylate have highlighted its potential adverse reactions. Although rare, some patients may experience allergic responses or idiosyncratic reactions to iodinated contrast agents. These can range from mild symptoms like nausea and urticaria to severe life-threatening conditions . Furthermore, iofendylate can interfere with thyroid function tests due to its iodine content, necessitating caution in patients with thyroid dysfunction .

Several compounds share similarities with iofendylate in terms of their use as radiocontrast agents. Below is a comparison highlighting their unique characteristics:

| Compound Name | Type | Solubility | Use Case | Unique Features |

|---|---|---|---|---|

| Iofendylate | Oil-based contrast agent | Lipophilic | Myelography | Persistent in body; risk of arachnoiditis |

| Metrizamide | Water-soluble contrast agent | Hydrophilic | Spinal imaging | Easily eliminated from body |

| Iohexol | Non-ionic contrast agent | Water-soluble | General radiography | Fewer allergic reactions |

| Iopamidol | Non-ionic contrast agent | Water-soluble | Various imaging modalities | Low osmolality; better safety profile |

Iofendylate's uniqueness lies in its lipophilicity and historical significance in myelography, contrasting sharply with newer water-soluble agents that have largely supplanted it due to safety concerns and ease of use.

Iofendylate (CAS 99-79-6) exists as a mixture of structural isomers, primarily composed of ethyl 10-(4-iodophenyl)undecanoate. Its molecular formula is C₁₉H₂₉IO₂, with a molar mass of 416.343 g/mol. The compound exhibits positional isomerism due to variations in the iodophenyl group’s attachment to the undecanoate chain. Key isomers include:

| Isomer Designation | Structural Features | CAS Number |

|---|---|---|

| p-Iofendylate | 4-iodophenyl | 99-79-6 |

| o-Iofendylate | 2-iodophenyl | 3037234 |

| m-Iofendylate | 3-iodophenyl | 5284576 |

These isomers differ in the iodine’s position on the aromatic ring, influencing reactivity and physicochemical properties.

Structural Derivatives and Analogues

Iofendylate’s derivatives include:

- Methyl Analogues: Replacing the ethyl ester with a methyl group alters lipophilicity and metabolic stability.

- Branched-Chain Variants: Substitution of the undecanoate chain with branched alkyl groups modifies viscosity and tissue retention.

- Water-Soluble Prodrugs: Conjugation with hydrophilic groups (e.g., sulfonic acids) was explored to reduce neurotoxicity but never commercialized.

Iodine-Containing Functional Groups and Reactivity

The iodine atom in iofendylate serves as a contrast-enhancing moiety and influences reactivity:

| Property | Impact on Reactivity |

|---|---|

| High Electronegativity | Polarizes C–I bond, enabling nucleophilic substitution |

| Large Atomic Radius | Facilitates oxidative cleavage in radical reactions |

| Radio-opacity | Enables X-ray/CT visualization without chemical modification |

Iodine’s presence also contributes to the compound’s slow metabolic degradation, prolonging tissue retention.

Molecular Interactions and Physicochemical Behavior

Iofendylate’s physicochemical profile is dominated by its logP (~6.7–7.5), indicating extreme lipophilicity. Key properties include:

| Parameter | Value | Method of Determination |

|---|---|---|

| Water Solubility | <2.5 × 10⁻⁵ mg/mL | ALOGPS software |

| Boiling Point | 196–198°C (1 mmHg) | Distillation |

| Density | 1.261 g/cm³ | Pyknometric measurement |

The compound’s undecanoate chain and iodophenyl group create a hydrophobic core, driving partitioning into lipid environments and limiting aqueous solubility.

Iofendylate demonstrates distinct thermal characteristics that are fundamental to its physicochemical profile. The compound exhibits a melting point of 25°C at standard atmospheric pressure, indicating that it exists as a liquid at room temperature under normal conditions [1] [2] [3] [4]. This relatively low melting point is consistent with its classification as a viscous liquid and contributes to its historical utility as a contrast medium.

The thermal stability profile of iofendylate reveals multiple boiling point measurements under different pressure conditions. Under reduced pressure conditions (1 mmHg), the compound boils at 196-198°C [5], while at standard atmospheric pressure (760 mmHg), boiling points of 421.2°C [2] [3] [6] and 423.3°C [6] have been reported. These variations in reported values likely reflect differences in measurement methodologies and purity of samples analyzed.

The compound exhibits a flash point of 208.5°C [2] [7] [6], indicating relatively good thermal stability under normal handling conditions. However, thermal decomposition studies reveal that when heated to decomposition temperatures, iofendylate emits toxic fumes containing iodine compounds [8]. Additionally, the compound shows gradual oxidation in air, manifesting as slow darkening over time [5], which has implications for storage and handling protocols.

Density and Viscosity Profiles

The density measurements of iofendylate consistently fall within the range of 1.240-1.263 g/cm³ at 20°C [1] [9] [4] [5], with many sources reporting a specific value of 1.261 g/cm³ [2] [3] [7] [6]. This density is significantly higher than water, reflecting the presence of the heavy iodine atom in the molecular structure.

Regarding viscosity characteristics, iofendylate is consistently described as having low viscosity [5] despite being classified as a viscous liquid. This apparent contradiction reflects the compound's flow properties relative to other contrast media of its era. The low viscosity was considered advantageous for medical applications, facilitating injection and distribution within anatomical spaces during myelographic procedures.

The physical appearance of iofendylate is characterized as a colorless to pale yellow, viscous liquid [7] [5] with an odorless or faintly ethereal odor [7] [5]. These organoleptic properties are consistent with its chemical structure and contribute to its identification and quality control parameters.

Solubility in Organic and Aqueous Media

The solubility profile of iofendylate reflects its predominantly lipophilic character, attributed to the long undecanoate carbon chain and the aromatic iodophenyl moiety. In aqueous media, iofendylate exhibits very slight solubility, with quantitative measurements indicating a solubility of 2.52 × 10⁻⁵ g/L in water [10] [5] . This extremely low water solubility is a direct consequence of the hydrophobic nature imparted by the eleven-carbon aliphatic chain.

In contrast, iofendylate demonstrates excellent solubility in organic solvents. The compound is freely soluble in alcohol (ethanol), benzene, chloroform, and diethyl ether [5]. This broad solubility in organic media of varying polarity indicates the compound's compatibility with diverse chemical environments. Additionally, iofendylate shows good solubility in dimethyl sulfoxide (DMSO) [12], making it suitable for laboratory applications requiring polar aprotic dissolution media.

The solubility characteristics have practical implications for formulation and analytical procedures. The favorable solubility in organic solvents facilitates extraction, purification, and analytical characterization processes, while the poor water solubility necessitates the use of co-solvents or alternative dissolution techniques for aqueous-based applications.

Refractive Index and Spectroscopic Signatures

The refractive index of iofendylate, measured at 25°C using the sodium D line, falls within the range of 1.5230-1.5280 [1] [9] [4] [5], with alternative measurements reporting a value of 1.526 [2] [3] [6]. This refractive index is characteristic of organic compounds containing aromatic systems and reflects the electronic environment created by the iodophenyl substituent.

Spectroscopic characterization reveals several important molecular properties. The saponification equivalent ranges from 395-420 [5], indicating the compound's reactivity toward hydrolytic cleavage of the ester bond. This parameter is particularly relevant for stability studies and metabolic considerations.

The molecular weight of 416.34 g/mol corresponds to the molecular formula C₁₉H₂₉IO₂ [1] [2] [13] [12], confirming the structural identity of the compound. The partition coefficient (LogP) values range from 6.08 to 7.7 [14] [15] [5] [8], indicating high lipophilicity and membrane permeability potential. The polar surface area (PSA) of 26.30 Ų [14] [8] reflects the limited polar character contributed primarily by the ester carbonyl oxygen atoms.

Vapor pressure measurements indicate 2.25 × 10⁻⁷ mmHg at 25°C [6], confirming the low volatility of the compound under ambient conditions. This property is consistent with the high boiling point and contributes to the stability profile during storage and handling.

Purity

XLogP3

Exact Mass

Appearance

Storage

MeSH Pharmacological Classification

ATC Code

V08 - Contrast media

V08A - X-ray contrast media, iodinated

V08AD - Non-watersoluble x-ray contrast media

V08AD04 - Iofendylate

Other CAS

Wikipedia

Drug Warnings

...PERSISTENT LEVELS IN BODY INTERFERE WITH TRACER STUDIES WITH RADIOACTIVE IODINE.

WHEN BULK OF MATERIAL IS REMOVED...INCIDENCE OF SIDE REACTIONS IS LOW.

IN GENERAL, IODINATED CONTRAST MEDIA SHOULD BE ADMINISTERED WITH CAUTION IN PATIENTS WITH HEPATIC OR RENAL DYSFUNCTION. ... THE INJECTION OF IODIZED FATTY ACIDS IS ESSENTIALLY A SURGICAL PROCEDURE THAT INVOLVES RISK. THE FOLLOWING CAUTIONS SHOULD BE BORNE IN MIND. PREPARATIONS THAT HAVE AGED & DARKENED BEYOND THE ORIGINAL COLOR SHOULD NOT BE USED. ... THE COMPOUNDS SHOULD NOT BE ADMINISTERED TO INDIVIDUALS WITH HISTORY OF SENSITIVITY TO IODIDES. /IODINATED CONTRAST MEDIA/

For more Drug Warnings (Complete) data for IOPHENDYLATE (6 total), please visit the HSDB record page.

Methods of Manufacturing

BENZENE IS REACTED WITH UNDECYLENIC ACID FORMING A MIXTURE OF ISOMERS OF PHENYLUNDECYCLIC ACID. THE MIXTURE IS IODINATED & FINALLY ESTERIFIED WITH ETHYL ALCOHOL. AFTER DECOLORIZATION, THE DESIRED FRACTION IS SEPARATED BY DISTILLATION.

General Manufacturing Information

Stability Shelf Life

Dates

2: Hwang SW, Bhadelia RA, Wu J. Thoracic spinal iophendylate-induced arachnoiditis mimicking an intramedullary spinal cord neoplasm. Case report. J Neurosurg Spine. 2008 Mar;8(3):292-4. doi: 10.3171/SPI/2008/8/3/292. PubMed PMID: 18312083.

3: Widlus DM, Lammert GK, Brant A, Tsue T, Samphillipo MA Jr, Magee C, Starr FL, Anderson JH, White RI Jr. In vivo evaluation of iophendylate-cyanoacrylate mixtures. Radiology. 1992 Oct;185(1):269-73. PubMed PMID: 1523322.

4: Mehta HJ, Ramakantan R, Piparia DH, Hande AM, Goel A, Satoskar AR, Dastur FD. Clinical implications of acute cerebrospinal fluid changes following iophendylate myelography. J Postgrad Med. 1992 Jan-Mar;38(1):10-2. PubMed PMID: 1512716.

5: Gupta RK, Jena A, Kumar S. Iophendylate or spillage from epidermoid--a diagnostic dilemma on cranial MR imaging. Magn Reson Imaging. 1989 May-Jun;7(3):293-5. PubMed PMID: 2761362.

6: Wong CK, Woo E, Yu YL. Iophendylate-induced basal arachnoiditis. Clin Exp Neurol. 1989;26:199-204. PubMed PMID: 2642129.

7: Jack CR Jr, Gehring DG, Ehman RL, Felmlee JP. Cerebrospinal fluid-iophendylate contrast on gradient-echo MR images. Radiology. 1988 Nov;169(2):561-3. PubMed PMID: 3175007.

8: Pascuzzi RM, Roos KL, Scott JA. Chronic focal seizure disorder as a manifestation of intracranial iophendylate. Epilepsia. 1988 May-Jun;29(3):294-6. PubMed PMID: 3131136.

9: Anand AK, Halthore SN, Wani S. Iophendylate (pantopaque) and MR imaging of the spine. Comput Radiol. 1987 Jul-Aug;11(4):165-8. PubMed PMID: 3665458.

10: Hackney DB, Grossman RI, Zimmerman RA, Joseph PM, Goldberg HI, Bilaniuk LT. MR characteristics of iophendylate (Pantopaque). J Comput Assist Tomogr. 1986 May-Jun;10(3):401-3. PubMed PMID: 3486195.

11: Gupta SR, Naheedy MH, O'Hara RJ, Rubino FA. Hydrocephalus following iophendylate injection myelography with spontaneous resolution: case report and review. Comput Radiol. 1985 Nov-Dec;9(6):359-64. PubMed PMID: 3841504.

12: Smith SP, Wolpert SM. Metrizamide-iophendylate layering technique for thoracolumbar myelography. Radiology. 1984 Dec;153(3):821-2. PubMed PMID: 6494480.

13: Haughton VM, Ho KC. Arachnoid response to contrast media: a comparison of iophendylate and metrizamide in experimental animals. Radiology. 1982 Jun;143(3):699-702. PubMed PMID: 6805038.

14: Amosov IS, Nikitina RG, Mardynskaia VP, Sazonova NA, Morozova TG. [Experimental comparative study of the Soviet preparations iophendylate and myodil for myelo- and lymphography]. Vestn Rentgenol Radiol. 1981;(3):44-7. Russian. PubMed PMID: 7269206.

15: Rezaian SM, Mozafari TY. Paraplegia as a complication of myelography with iophendylate. Spine (Phila Pa 1976). 1980 May-Jun;5(3):294-5. PubMed PMID: 7394666.

16: Gardner G. The early diagnosis of acoustic tumors using posterior fossa cisternography with iophendylate. Laryngoscope. 1980 Feb;90(2):181-95. PubMed PMID: 6965516.

17: Lotz PR, Seeger JF, Gabrielsen TO. Prospective comparison of epidural venography and iophendylate myelography in the diagnosis of herniated lumbar disks. Radiology. 1980 Jan;134(1):127-32. PubMed PMID: 7350590.

18: Jones DF. Postoperative convulsions due to iophendylate (Myodil). Report of a case and review of the causes of postoperative convulsions. Anaesthesia. 1980 Jan;35(1):50-6. PubMed PMID: 6772050.

19: Kondo A, Yamasaki T, Koyama T, Ishikawa J. [Myelography of lumbar spinal canal stenosis: complication of methylglucamine iocarmate (Dimer-X) and iophendylate (Myodil) (author's transl)]. Nihon Geka Hokan. 1979 May 1;48(3):362-71. Japanese. PubMed PMID: 464725.

20: Rinaldi I. Contamination of iophendylate by glass. N Engl J Med. 1979 Jan 11;300(2):95-6. PubMed PMID: 310064.